Bisdequalinium
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
16776-40-2 |
|---|---|
Molecular Formula |
C10H14N2NiO8 |
Molecular Weight |
594.9 g/mol |
IUPAC Name |
39,42-dimethyl-20,31-diaza-1,12-diazoniapentacyclo[30.6.2.212,19.013,18.033,38]dotetraconta-1(39),12(42),13,15,17,19(41),32(40),33,35,37-decaene |
InChI |
InChI=1S/C40H56N4/c1-33-31-37-35-23-15-17-25-39(35)43(33)29-21-13-9-5-6-10-14-22-30-44-34(2)32-38(36-24-16-18-26-40(36)44)42-28-20-12-8-4-3-7-11-19-27-41-37/h15-18,23-26,31-32H,3-14,19-22,27-30H2,1-2H3/p+2 |
InChI Key |
ZFWYZPJOMMIRAM-UHFFFAOYSA-P |
SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |
Canonical SMILES |
CC1=[N+]2CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)NCCCCCCCCCCNC(=C1)C5=CC=CC=C52)C |
Related CAS |
3785-44-2 (diacetate) |
Synonyms |
is-dequalinium bisdequalinium bisdequalinium bromide bisdequalinium chloride bisdequalinium diacetate bisdequalinium dibromide bisdequalinium dichloride N(1),N(1')-decamethylene-N(4),N(4')-decamethylenebis-4-aminoquinaldinium-diacetate N,N'-decamethylene-N(4),N(4')-decamthylenebis(4-aminoquinaldinium chloride) Salvisol Salvizol |
Origin of Product |
United States |
Molecular Architecture and Synthetic Methodologies in Bisdequalinium Research
Advanced Synthetic Strategies for Bisdequalinium and its Derivatives
The synthesis of this compound and its analogs has progressed to incorporate sophisticated chemical methods, enabling precise control over the resultant molecular structures. These methodologies encompass traditional multi-step syntheses, efficient one-pot reactions, stereoselective approaches for chiral derivatives, and various functionalization techniques.
To enhance efficiency, one-pot synthetic protocols have been explored. rsc.org These strategies combine multiple reaction steps into a single procedure without isolating intermediates, which can save time, resources, and potentially increase yields. syrris.jp For example, a one-pot synthesis might involve the in situ generation of an N-methyleneaniline, which then undergoes a cycloaddition reaction to form the quinolinium core. researchgate.net Such domino protocols allow for the assembly of highly functionalized products from simple starting materials in a single operation. researchgate.net
| Synthetic Approach | Description | Key Reagents/Intermediates |
|---|---|---|
| Multi-step Synthesis | A sequential process involving multiple distinct reaction and purification steps. | Substituted quinolines, dihaloalkanes (e.g., 1,10-diiododecane) sci-hub.box |
| One-Pot Synthesis | A streamlined process where reactants undergo successive chemical reactions in a single reactor. rsc.org | Benzylic azides, alkenes, copper(II) species researchgate.netrsc.org |
While this compound itself is an achiral molecule, the broader field of quinolinium chemistry has seen significant advances in stereoselective synthesis to create chiral structures. mdpi.com These methods are crucial for producing enantiomerically pure compounds. Asymmetric synthesis of chiral quinolinium derivatives can be achieved through various strategies, including the use of chiral catalysts or chiral transfer reagents that induce stereoselectivity. nih.govresearchgate.net For instance, an iridium-catalyzed asymmetric partial hydrogenation of quinolines has been developed to access enantioenriched 1,4-dihydroquinolines with high yields and excellent enantioselectivity. nih.gov Another approach involves the use of chiral rhodium catalysts in cyclization reactions to achieve stereoselective synthesis of complex quinoline-containing structures. mdpi.com These methodologies, while not directly applied to this compound, highlight the advanced techniques available for creating stereochemically complex molecules within the quinolinium class. researchgate.net
The functionalization of the quinolinium scaffold is a key strategy for creating diverse libraries of this compound analogs. frontiersin.orgnih.gov Modifications can be introduced at various positions on the quinoline (B57606) rings or on the linker chain to modulate the molecule's properties. nih.govnih.gov The quinoline ring system can undergo electrophilic and nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. nih.govresearchgate.net For example, researchers have successfully replaced the 4-amino group of dequalinium (B1207927) with other substituents to investigate structure-activity relationships. nih.gov
Furthermore, derivatization can be achieved by altering the length of the alkyl side chain connecting the two quinolinium units. nih.gov Quinolinium salts are also efficient intermediates for parallel synthesis, where diversification can be accomplished through N-arylation and subsequent nucleophilic addition of Grignard reagents to deliver a variety of substituted tetrahydroquinolines. nih.gov
| Technique | Target Position | Example |
|---|---|---|
| Ring Substitution | Quinoline Ring (e.g., C-3, C-4) | Introduction of electron-withdrawing groups at the C-3 position. researchgate.net |
| Chain Modification | Alkyl Linker | Synthesis of quinolinium salts with varying alkyl chain lengths (C8 to C20). nih.gov |
| Parallel Synthesis | Quinoline Ring (e.g., C-2, C-4) | N-arylation at position 4 followed by nucleophilic addition at position 2. nih.gov |
Modern Spectroscopic and Chromatographic Characterization in this compound Synthetic Research
The structural confirmation and purity assessment of synthesized this compound and its derivatives rely on a suite of modern analytical techniques. nih.govnih.gov The combination of spectroscopic and chromatographic methods provides a comprehensive characterization of these complex molecules. nih.govnih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is indispensable for detailed structural elucidation. It provides precise information on the chemical environment of each proton and carbon atom, allowing for the confirmation of the quinolinium core, the nature of the linker, and the position of any substituents.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the exact molecular formula.
Infrared (IR) Spectroscopy helps in identifying the characteristic functional groups present in the molecule, providing evidence for the key structural features.
Chromatographic methods , especially High-Performance Liquid Chromatography (HPLC), are essential for determining the purity of the synthesized compounds. nih.gov HPLC methods have been specifically developed for the analysis and quantification of dequalinium and related quaternary ammonium (B1175870) compounds. nih.govnih.gov
| Technique | Purpose | Information Obtained |
|---|---|---|
| NMR Spectroscopy (¹H, ¹³C) | Structural Elucidation | Connectivity of atoms, confirmation of core structure and substituents. syrris.jp |
| Mass Spectrometry (MS/HRMS) | Molecular Weight/Formula Determination | Confirmation of molecular weight and elemental composition. nih.gov |
| Infrared (IR) Spectroscopy | Functional Group Identification | Presence of key chemical bonds and functional groups. nih.gov |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment & Quantification | Separation from impurities and determination of purity levels. nih.govnih.gov |
Structure Activity Relationship Studies of Bisdequalinium and Its Analogues
Quantitative Structure-Activity Relationship (QSAR) Analysis of Bisdequalinium Analogues
A specific and comprehensive Quantitative Structure-Activity Relationship (QSAR) analysis exclusively for this compound analogues is not readily found in the current body of scientific literature. QSAR studies mathematically correlate the chemical structure of compounds with their biological activity, providing predictive models for the design of new molecules. While this is a powerful tool in medicinal chemistry, its application directly to this compound has not been a prominent subject of published research.
Elucidation of Physicochemical Descriptors and Biological Potency Correlations
For the closely related dequalinium (B1207927), studies have identified key physicochemical descriptors that correlate with its biological potency, particularly as a blocker of small conductance Ca2+-activated K+ (SKCa) channels. Research on dequalinium analogues has revealed that electronic properties are significant predictors of activity.
A QSAR analysis on a series of dequalinium analogues identified a correlation between the blocking potency and several electronic indices calculated using AM1 molecular orbital methods. The key descriptors included:
Energy of the Lowest Unoccupied Molecular Orbital (ELUMO): A significant correlation was found, suggesting that a higher ELUMO corresponds to a more potent analogue. This is consistent with a charge transfer mechanism from the biological target to the compound. The derived equation was: pEMR = 1.19(±0.21)ELUMO + 5.41(±1.05) nih.gov
Partial Charge on the Ring Nitrogen Atom: This descriptor also showed a correlation with blocking potency, highlighting the importance of the positive charge on the quinolinium ring system for interaction with the target. nih.gov
Energy of the Highest Occupied Molecular Orbital (EHOMO): While a correlation was observed, it was considered qualitatively inconsistent as the HOMO was not the same orbital across all studied compounds. nih.gov
These findings for dequalinium suggest that the electronic profile of the quinolinium rings is a critical factor in its biological activity. However, without specific studies on this compound, it is not possible to present a direct correlation of these descriptors for this compound itself.
Interactive Data Table: Physicochemical Descriptors and Potency of Dequalinium Analogues
| Analogue | R4 Substituent | σR | pEMR (Experimental) | ELUMO (eV) |
| 1 | NH2 | -0.68 | 4.89 | -4.01 |
| 2 | OH | -0.61 | 4.52 | -3.89 |
| 3 | OMe | -0.51 | 4.44 | -3.81 |
| 4 | H | 0.00 | 4.00 | -4.38 |
| 5 | Cl | -0.17 | 4.10 | -4.61 |
| 6 | CN | 0.19 | 3.62 | -4.98 |
| 7 | NO2 | 0.16 | 3.52 | -5.32 |
Note: This data is for dequalinium analogues and is presented to illustrate the types of correlations found in this class of compounds. pEMR is the negative logarithm of the effective molar concentration required to reduce the after-hyperpolarization by 50%. Data extracted from a study on dequalinium analogues as K+ channel blockers. nih.gov
Computational Approaches in SAR Derivation for this compound Structures
Specific computational studies detailing the derivation of SAR for this compound structures are not prevalent. Generally, such studies would employ molecular modeling techniques to understand the interaction of this compound analogues with their biological targets. These approaches could include:
Molecular Docking: To predict the binding orientation and affinity of analogues within the active site of a target protein.
Molecular Dynamics (MD) Simulations: To study the stability of the ligand-protein complex and the conformational changes that occur upon binding.
3D-QSAR methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis): To create 3D models that relate the steric and electrostatic fields of molecules to their biological activity.
While these methods are standard in modern drug design, their specific application to generate SAR models for this compound has not been detailed in published research.
Structural Determinants of this compound Target Interaction and Functional Selectivity
The structural features of this compound, such as the two quinolinium rings, the linking alkylene chain, and various substituents, are expected to be critical determinants of its interaction with biological targets and its functional selectivity. Again, direct studies on this compound are lacking, but research on dequalinium provides a strong inferential basis.
Impact of Quinolinium Ring Modifications on Mechanistic Activity
The two terminal quinolinium ring systems are a defining feature of this compound. Studies on dequalinium have demonstrated that these heterocyclic cations are paramount for its biological activity.
Necessity of the Bis-Quaternary Structure: Analogues of dequalinium where one quinolinium group was removed or replaced by a less complex triethylammonium group showed reduced activity. This indicates that the presence of two quinolinium rings is advantageous for potent biological effects. nih.gov
Type of Heterocycle: Replacement of both quinolinium rings with other heterocyclic systems such as pyridinium (B92312), acridinium, isoquinolinium, or benzimidazolium resulted in a decrease in activity, although it was not completely abolished. This suggests that while other cationic heterocycles can confer some activity, the quinoline (B57606) scaffold is optimal for the interaction of dequalinium with SKCa channels. nih.gov
Charge Delocalization: The potency of dequalinium analogues with different heterocyclic rings appears to be related to the degree of charge delocalization. A higher degree of delocalization is associated with more potent compounds, which may be due to more favorable electrostatic interactions with the target. nih.gov
Interactive Data Table: Effect of Heterocycle Modification on Dequalinium Analogue Potency
| Heterocyclic Ring | Relative Potency |
| Quinolinium | Optimal |
| Pyridinium | Reduced |
| Acridinium | Reduced |
| Isoquinolinium | Reduced |
| Benzimidazolium | Reduced |
Note: This table summarizes findings from a study on dequalinium analogues, indicating the relative potency when the quinolinium rings are replaced. nih.gov
Role of the Alkylene Chain Length and Linker Variations in this compound Function
The linker connecting the two quinolinium rings in this compound is a key structural element that dictates the spatial relationship between the two cationic heads. In studies of dequalinium analogues as K+ channel blockers, the length of the flexible alkylene chain was found to be not critical for activity. nih.gov
Further investigations into the role of the linker involved synthesizing dequalinium analogues with more rigid or semi-rigid linkers containing aromatic rings. The results showed that a wide variety of linkers with substantial structural differences are tolerated. This suggests that the linker primarily acts as a scaffold to position the two quinolinium groups and may not interact directly with the binding site. The conformational mobility of the quinolinium heterocycles and the delocalization of the positive charge may allow for effective binding over a range of intramolecular separations. nih.gov
Substituent Effects on the Molecular Mechanisms of this compound Analogues
Substituents on the quinolinium rings can significantly modulate the physicochemical properties and, consequently, the biological activity of this compound analogues.
Research on dequalinium has shown that the 4-amino group contributes significantly to its blocking potency on K+ channels. A QSAR study of analogues with different substituents at the 4-position found a correlation between blocking potency and the Hammett constant (σR) for a subset of the compounds. nih.gov This indicates that the electronic properties of the substituent at this position are important for activity. The correlation with electronic indices like ELUMO further supports the idea that substituents influence the electronic environment of the molecule, which in turn affects its interaction with the target, possibly through processes like charge transfer and desolvation. nih.gov
Mechanistic Elucidation of Bisdequalinium S Biological Activities
Membrane Interaction and Cellular Permeability Modulation by Bisdequalinium
This compound's primary mechanism of action involves direct engagement with cellular membranes, leading to significant alterations in their structural integrity and functional permeability. These interactions are largely driven by electrostatic forces.
Electrostatic Interactions with Phospholipid Bilayers
The positively charged quaternary ammonium (B1175870) moieties of this compound are instrumental in its initial interaction with cell membranes. These membranes typically exhibit a net negative charge, attributed to components such as phospholipids (B1166683) and lipopolysaccharides patsnap.comresearchgate.netfrontiersin.org. This compound's positive charges engage in strong electrostatic attractions with the negatively charged polar head groups of phospholipid bilayers patsnap.comnih.govnih.govmdpi.com. This electrostatic binding facilitates the compound's association with the membrane surface. Studies on related compounds like dequalinium (B1207927) (DQ) highlight the fundamental role of these electrostatic interactions in membrane association, influencing bilayer stability and potentially inducing structural modifications nih.gov. The inherent affinity of quaternary ammonium compounds for negatively charged surfaces is a key factor in their broad-spectrum antimicrobial efficacy researchgate.netfrontiersin.orgnih.gov.
Disruption of Microbial Cell Membrane Integrity and Barrier Function
Upon binding to the cell membrane, this compound induces a disruption in the ordered structure of the phospholipid bilayer patsnap.comresearchgate.net. This disruption compromises the membrane's barrier function, resulting in an increase in its permeability. The compound can intercalate into the lipid bilayer, causing structural disorganization and the formation of pores or defects that destabilize the membrane patsnap.comresearchgate.netfrontiersin.orgnih.govmdpi.comnih.gov. This loss of membrane integrity is a critical step in its antimicrobial action, as it undermines the selective permeability essential for cellular survival. The disruptive effect on the phospholipid bilayer ultimately leads to cell lysis and death researchgate.net.
Impact on Cellular Ion Homeostasis and Intracellular Component Leakage
The compromised barrier function of the cell membrane, a consequence of this compound's action, leads to the uncontrolled leakage of vital intracellular components patsnap.com. This includes essential ions, such as potassium ions, and small molecules like nucleotides patsnap.com. The efflux of these substances disrupts the delicate balance of cellular ion homeostasis, a process critical for maintaining cell viability and function nih.govebi.ac.uknih.gov. The unregulated movement of ions across the membrane can precipitate osmotic imbalances and further cellular dysfunction, contributing to cell death.
Modulation of Bioenergetic Pathways by this compound
Beyond its direct effects on membrane integrity, this compound also influences the energy-producing metabolic pathways within cells, notably impacting mitochondrial function and ATP synthesis.
Mitochondrial Targeting and DNA Depletion in Cellular Respiration
Dequalinium (DQ), a structurally related compound, has been identified as a mitochondriotropic cation, indicating an affinity for mitochondria nih.gov. While direct evidence specifically linking this compound to the depletion of mitochondrial DNA (mtDNA) is not explicitly detailed in the provided search results, its demonstrated accumulation within mitochondria nih.gov suggests an interaction with these organelles. Mitochondrial dysfunction and alterations in mtDNA copy number are recognized as significant disruptors of cellular respiration plos.orguwo.cafrontiersin.org. Compounds that target mitochondria can interfere with the electron transport chain and oxidative phosphorylation, thereby impairing cellular respiration. The precise mechanisms by which this compound might affect mtDNA or mitochondrial respiration warrant further specific investigation, but its mitochondrial localization strongly suggests a role in cellular energy metabolism.
Inhibition of ATP Synthesis and Glycolysis Pathways
Compound List
this compound
Dequalinium (DQ)
Quaternary ammonium compounds (QACs)
Phospholipids
Potassium ions
Nucleotides
Nucleic Acid Interactions and Their Functional Consequences
This compound's interaction with nucleic acids is a primary driver of its biological effects, influencing fundamental cellular processes such as DNA replication and gene transcription.
DNA Intercalation and Replication Inhibition Mechanisms
This compound and structurally related compounds, such as ditercalinium (B1205306), are characterized as DNA bis-intercalators nih.govnih.gov. This means they can insert themselves between the base pairs of the DNA double helix. This intercalation process is associated with high binding affinity, with reported values for ditercalinium in the range of 107 to 108 M-1 nih.govnih.gov. The binding of these compounds induces structural perturbations in DNA, leading to lengthening and increased rigidity of the DNA molecule nih.gov. Such structural alterations can directly interfere with the machinery responsible for DNA replication. By intercalating into the DNA, this compound can physically impede the progression of DNA polymerases, thereby inhibiting DNA replication patsnap.com. This mechanism is a key factor in its observed cytotoxic and potential anti-tumor activities nih.govnih.gov.
Cellular Signaling Pathway Perturbations by this compound
Molecular Mechanisms of Apoptosis Induction
This compound (DQA) has been investigated for its capacity to induce programmed cell death, or apoptosis, in various cell types through a series of well-defined molecular events. Research indicates that this compound primarily targets the mitochondria, initiating a cascade that culminates in cellular demise. This process involves mitochondrial dysfunction, the generation of reactive oxygen species (ROS), and the activation of the caspase cascade, all orchestrated by key regulatory proteins.
A significant early event in this compound-induced apoptosis is the disruption of the mitochondrial membrane potential. Studies have shown that this compound causes rapid mitochondrial membrane depolarization, often observed within the first 30 minutes of treatment at sufficient concentrations nih.gov. This loss of membrane potential is a critical step, as it signals the compromised integrity of the mitochondria. The depolarization is associated with the opening of the mitochondrial permeability transition pore (MPTP), which facilitates the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm thermofisher.comnih.gov.
Among the crucial factors released is cytochrome c nih.govthermofisher.comnih.govmdpi.comnih.gov. Once in the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome mdpi.comnih.govabeomics.com. The apoptosome then recruits and activates caspase-9, an initiator caspase of the intrinsic apoptotic pathway nih.govmdpi.comnih.govabeomics.com. The activation of caspase-9 initiates a downstream cascade, leading to the activation of executioner caspases, most notably caspase-3 nih.govmdpi.comnih.govabeomics.comantibodiesinc.comnih.govd-nb.info. Activated caspase-3 then cleaves a multitude of cellular substrates, including structural proteins and DNA repair enzymes, ultimately dismantling the cell in a controlled manner nih.govantibodiesinc.comd-nb.info.
The intrinsic pathway of apoptosis, which this compound appears to activate, is tightly regulated by the Bcl-2 family of proteins nih.govmdpi.comnih.govmdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net. This family comprises both pro-apoptotic members (e.g., Bax, Bak) that promote mitochondrial outer membrane permeabilization (MOMP) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL) that inhibit it nih.govmdpi.comnih.govmdpi.comnih.govwikipedia.orgresearchgate.netresearchgate.net. While specific interactions of this compound with individual Bcl-2 family members require further elucidation, the observed mitochondrial events suggest that this compound may shift the balance towards pro-apoptotic signaling, potentially by influencing the activity or localization of these proteins plos.org.
Summary of this compound-Induced Apoptosis Mechanisms in NB4 Cells
| Event | Timeframe (after treatment) | Key Molecules Involved | Pathway |
| Mitochondrial membrane depolarization | Within 30 minutes | Mitochondria | Intrinsic pathway initiation |
| Superoxide anion overproduction (ROS generation) | 16 hours | Reactive Oxygen Species (ROS) | Contributes to cellular damage |
| ATP depletion | 16 hours | ATP | Impairs cellular function |
| Cytochrome c release to cytoplasm | 16 hours | Cytochrome c, Mitochondria | Intrinsic pathway activation |
| Apoptosome formation and Caspase-9 activation | 16 hours | Cytochrome c, Apaf-1, Caspase-9 | Intrinsic pathway activation |
| Caspase-3 activation and executioner caspase cascade | 16 hours | Caspase-9, Caspase-3 | Execution phase of apoptosis |
| Induction of apoptosis | 16 hours | Various cellular substrates | Morphological and biochemical changes of cell death |
Compound List
Apaf-1
ATP
Bax
Bak
Bcl-2
Bcl-xL
this compound (DQA)
Caspase-3
Caspase-9
Cytochrome c
Mitochondrial permeability transition pore (MPTP)
Reactive Oxygen Species (ROS)
Interactions of Bisdequalinium with Biological Macromolecules and Cellular Systems
Biophysical Characterization of Bisdequalinium-Biomolecule Complexes
The interaction of small molecules like this compound with their biological targets can be defined by the kinetics, thermodynamics, and structural details of the resulting complex. These biophysical parameters provide a quantitative and structural foundation for understanding the compound's biological activity.
The study of ligand-protein binding kinetics and thermodynamics provides critical insights into the affinity, specificity, and mechanism of interaction between a compound and its protein target. frontiersin.orgrsc.org Techniques such as isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and stopped-flow spectroscopy are instrumental in determining these parameters. nih.gov For instance, ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. cureffi.org
While specific kinetic and thermodynamic data for this compound binding to a comprehensive set of proteins are not extensively detailed in publicly available literature, the principles of these analyses are well-established. rsc.orgnih.govnih.gov The binding process is often more complex than a simple two-state model and can involve conformational changes in the protein upon ligand binding. nih.gov
Table 1: Key Parameters in Ligand-Protein Binding Analysis
| Parameter | Description | Typical Techniques |
| Kd (Dissociation Constant) | A measure of the binding affinity between a ligand and a protein. A smaller Kd value indicates a stronger binding affinity. | ITC, SPR, Equilibrium Dialysis, Fluorescence Spectroscopy |
| kon (Association Rate Constant) | The rate at which a ligand binds to its target protein. | SPR, Stopped-Flow Spectroscopy |
| koff (Dissociation Rate Constant) | The rate at which a ligand dissociates from its protein target. | SPR, Stopped-Flow Spectroscopy |
| ΔG (Gibbs Free Energy) | The overall energy change upon binding, indicating the spontaneity of the interaction. | Calculated from Kd (ΔG = RTlnKd) |
| ΔH (Enthalpy Change) | The heat absorbed or released during the binding event, reflecting changes in bonding energies. | Isothermal Titration Calorimetry (ITC) |
| ΔS (Entropy Change) | The change in the randomness or disorder of the system upon binding, often related to conformational changes and solvent reorganization. | Calculated from ΔG and ΔH (ΔG = ΔH - TΔS) |
Determining the three-dimensional structure of this compound in complex with its biological targets is fundamental to understanding its mechanism of action at an atomic level. The primary techniques for this are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.govcreative-biostructure.comnanoimagingservices.com
X-ray Crystallography: This technique can provide high-resolution structural information of a ligand bound to its target protein, provided that the complex can be crystallized. creative-biostructure.comnanoimagingservices.com It reveals the precise binding pose of the ligand, the specific amino acid residues involved in the interaction, and any conformational changes in the protein upon binding. zobio.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for studying protein-ligand interactions in solution, which is closer to the physiological environment. creative-biostructure.comzobio.com It can identify the binding interface, determine the structure of the complex, and provide information about the dynamics of the interaction. cureffi.orgzobio.com
Computational methods are increasingly used to predict and analyze the interactions between small molecules and their biological targets. diva-portal.orgnih.govfmhr.orgunl.edu These approaches complement experimental data and can provide detailed insights into the binding process.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor, typically a protein. mdpi.complos.org Docking algorithms score different binding poses based on factors like shape complementarity and intermolecular forces, providing an estimate of the binding affinity. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. plos.orgrsc.orgfrontiersin.org By simulating the movements of atoms, MD can assess the stability of the predicted binding pose, characterize the conformational changes in both the ligand and the protein, and estimate the binding free energy. mdpi.commdpi.com
For this compound, computational modeling could be employed to screen for potential protein targets, refine binding poses suggested by experimental data, and understand the dynamic nature of its interactions.
Interplay of this compound with Subcellular Compartments Beyond Mitochondria
While the related compound dequalinium (B1207927) is well-documented for its accumulation in mitochondria, investigations into this compound's interactions suggest its influence extends to other key subcellular compartments. nih.gov The multi-target profile of this compound, as revealed by network pharmacology, implies its presence and activity in various cellular locations where its targets reside. nih.govresearchgate.net
Nucleus: A significant finding is the potential interaction of this compound with nuclear proteins. A virtual screening study identified Histone deacetylase 1 (HDAC1) as a promising target for this compound. researchgate.net Since HDAC1 is primarily located in the nucleus where it regulates gene expression through epigenetic modifications, this suggests that this compound may cross the nuclear envelope to exert its effects. researchgate.net Furthermore, some quaternary ammonium (B1175870) compounds, the chemical class to which this compound belongs, have been noted to target intracellular components such as DNA, further supporting potential nuclear interactions. researchgate.net
Endoplasmic Reticulum and Other Membranous Organelles: Direct, specific studies detailing the interaction of this compound with the endoplasmic reticulum (ER) or lysosomes are not extensively documented in current literature. However, the fundamental mechanism of action for many quaternary ammonium compounds involves the disruption of phospholipid bilayers in cellular membranes. researchgate.net This general property could theoretically allow this compound to interact with the membranes of various organelles, including the ER and lysosomes. The endoplasmic reticulum, a vast network of membranes, is crucial for protein and lipid synthesis, and its function is intimately linked with other organelles like mitochondria and lysosomes. mdpi.comnih.govresearchgate.net Lysosomes serve as the cell's primary degradative compartments and are central to processes like autophagy and cellular homeostasis. liu.semdpi.com An interaction with the membranes of these organelles could potentially modulate their function, although specific research is required to confirm such effects for this compound.
The table below outlines the subcellular compartments, beyond mitochondria, where this compound may exert effects, based on inferences from its known targets and chemical class properties.
| Subcellular Compartment | Implied Interaction | Evidence/Rationale |
| Nucleus | Inhibition of nuclear enzymes, potential DNA interaction. | Identified as a potential inhibitor of the nuclear protein HDAC1. researchgate.net General properties of some QACs include targeting DNA. researchgate.net |
| Endoplasmic Reticulum | Potential membrane interaction. | General mechanism of quaternary ammonium compounds involves perturbation of phospholipid bilayers. researchgate.net |
| Lysosomes | Potential membrane interaction. | General mechanism of quaternary ammonium compounds involves perturbation of phospholipid bilayers. researchgate.net |
Table 2: Implied Interactions of this compound with Subcellular Compartments Beyond Mitochondria. researchgate.netresearchgate.net
Preclinical and Translational Research Methodologies for Bisdequalinium Studies
In Vitro Cellular Models for Mechanistic Investigations of Bisdequalinium
In vitro cellular models are fundamental for dissecting the molecular and cellular mechanisms underlying this compound's effects. These systems allow for controlled environments to study its interactions with specific cellular components and pathways.
Mammalian Cell Culture Systems for Pathway Analysis
Mammalian cell culture systems provide a platform to investigate this compound's impact on cellular processes, signaling pathways, and molecular targets relevant to human physiology. These studies often involve exposing cultured cells to this compound and analyzing downstream effects. Techniques such as gene expression profiling, Western blotting for protein phosphorylation states, and reporter gene assays can be employed to map affected pathways. For instance, in the context of drug discovery, identifying biomarkers that indicate target engagement and measuring their levels in treated cells is crucial for understanding a compound's mechanism of action plos.orgreactionbiology.com. While specific pathway analyses directly linking this compound to detailed mammalian cell signaling cascades are not extensively detailed in the provided search results, the general methodologies for such investigations are well-established. These include monitoring changes in cell viability, proliferation, apoptosis, or specific protein activities that are indicative of pathway modulation. The selection of appropriate mammalian cell lines, such as human cell lines or those engineered to express specific targets, is critical for ensuring the relevance of the findings nih.govdergipark.org.trtaylorfrancis.com.
Microbial Culture Systems for Mechanistic Evaluation
Microbial culture systems are essential for evaluating this compound's antimicrobial properties and understanding its effects on microorganisms. Studies have directly assessed its efficacy against various bacterial and fungal species. For example, an in vitro study evaluated the antimicrobial effectiveness of this compound acetate (B1210297) against Bacillus subtilis, Candida albicans, and Enterococcus faecalis nih.govufu.br. These evaluations typically involve exposing microbial cultures to different concentrations of this compound for defined periods and then assessing the presence or absence of growth. This allows for the determination of minimum inhibitory concentrations (MICs) and provides insights into the compound's spectrum of activity and potency.
Table 1: Comparative In Vitro Antimicrobial Effectiveness of this compound Acetate
| Microorganism | Concentration (approx.) | 5 min Exposure | 10 min Exposure | 15 min Exposure |
| Bacillus subtilis | 1.25/1000 | No Growth | No Growth | No Growth |
| Candida albicans | 1.25/1000 | No Growth | No Growth | No Growth |
| Enterococcus faecalis | 1.25/1000 | No Growth | No Growth | No Growth |
Recombinant Protein Expression and Purification for Target Interaction Studies
Investigating this compound's precise molecular targets and mechanisms often requires the use of recombinant proteins. This approach involves expressing and purifying specific proteins that are hypothesized to interact with this compound. Common expression systems include Escherichia coli (E. coli), yeast, insect cells, and mammalian cells, each offering different advantages for protein folding, post-translational modifications, and yield mdpi.comsunderland.ac.ukthermofisher.comfrontiersin.orgnih.gov. Following expression, proteins are purified using various chromatographic techniques, such as affinity chromatography (e.g., Ni-NTA, GST), ion-exchange chromatography, or size-exclusion chromatography mdpi.com. Purified recombinant proteins can then be used in biochemical assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to quantify binding kinetics and affinity between this compound and its target proteins. Alternatively, in vitro enzymatic assays can assess whether this compound modulates the activity of a target protein. While specific recombinant protein target studies for this compound were not detailed in the provided results, these methods are standard for characterizing drug-protein interactions and are applicable to understanding this compound's mechanism of action.
In Vivo Preclinical Models for Mechanistic Pathway Elucidation of this compound
In vivo preclinical models are crucial for assessing this compound's effects in a complex biological system, providing insights into its pharmacodynamics, target engagement, and pathway modulation within a whole organism.
Animal Models for Studying Target Engagement and Pathway Modulation
Animal models, particularly rodents like rats and mice, are frequently used to study the in vivo effects of compounds like this compound. These models allow for the evaluation of target engagement, which refers to the drug's interaction with its intended biological target in a living organism, and subsequent pathway modulation. Techniques such as in vivo pharmacodynamic (PD) biomarker studies can measure the direct biological effects of the drug on its target or downstream pathways. For instance, imaging biomarkers, such as PET scans, can visualize target engagement and receptor occupancy in animal models, offering a non-invasive way to assess drug distribution and target interaction drugtargetreview.com. While studies specifically detailing this compound's in vivo target engagement and pathway modulation are limited in the provided search results, general research into drug development highlights the importance of these models plos.orgreactionbiology.comrsc.org. For example, studies have used animal models to correlate target engagement with in vivo efficacy for various therapeutic agents rsc.org. Early studies on this compound acetate have explored its tissue irritation and reaction in animal models, such as rats and guinea pigs, indicating minor tissue irritation and low toxicity compared to reference medicaments researchgate.net. However, these focused on safety rather than detailed mechanistic pathway elucidation.
Considerations for Preclinical Model Selection and Mechanistic Translational Relevance
Selecting appropriate preclinical models is paramount for ensuring that research findings are both scientifically valid and translatable to human clinical outcomes nih.govtranscurebioservices.commdpi.comatlantisbioscience.com. For this compound, this involves considering models that accurately mimic the biological context in which it is intended to act.
Key considerations for model selection include:
Disease/Target Relevance: The chosen model should possess the biological pathways or targets relevant to this compound's proposed mechanism of action or therapeutic indication nih.govatlantisbioscience.com. For instance, if this compound targets specific microbial pathways, microbial culture systems are primary, while in vivo models might be used to study its impact on host-microbe interactions.
Species Appropriateness: While animal models are indispensable, differences in physiology, metabolism, and immune systems between species and humans must be acknowledged transcurebioservices.com. For compounds with broad antimicrobial activity, testing across a range of microbial species is crucial.
Mechanistic Insight: The model should allow for the measurement of specific endpoints that reveal mechanistic details, such as target engagement biomarkers or changes in signaling pathways plos.orgreactionbiology.comdrugtargetreview.com.
Translational Validity: The ultimate goal is to predict human response. Therefore, models that best recapitulate human disease pathology or cellular responses are preferred. This may involve using human cell lines, patient-derived xenografts, or genetically engineered animal models that mimic human genetic alterations nih.govnih.gov.
Ensuring translational relevance requires careful validation of the preclinical model's ability to predict clinical outcomes, often involving a multi-faceted approach that combines in vitro and in vivo data with an understanding of the underlying biology nih.govmdpi.com.
Compound Name List:
this compound
this compound acetate
Dequalinium (B1207927) chloride (DQ)
Emerging Research Frontiers and Future Trajectories in Bisdequalinium Science
Novel Derivatization Strategies for Enhanced Mechanistic Selectivity
The core structure of bisdequalinium, a bis-quaternary ammonium (B1175870) compound, offers a versatile scaffold for chemical modification. ontosight.ai Future research will likely focus on synthesizing new derivatives to enhance mechanistic selectivity, aiming to improve efficacy against specific microbial targets while minimizing potential off-target effects. Strategies may include altering the length and composition of the alkyl chains connecting the two quaternary nitrogen centers and modifying the quinaldinium ring systems.
One promising area is the development of "soft" QACs, which incorporate intentionally labile bonds, such as ester or amide linkages. rsc.org This design concept aims to create compounds that are effective antimicrobials but can be degraded into less active, and potentially less toxic, byproducts, addressing concerns about environmental persistence. rsc.org Research into these soft QACs could lead to a new generation of antimicrobials with improved safety and environmental profiles. rsc.org
Exploration of this compound's Multi-Targeting Potential through Polypharmacology Research
Polypharmacology, the concept that a single drug can interact with multiple targets, is a burgeoning field with significant implications for this compound research. plos.orgscienceopen.comnih.gov Studies have already begun to explore the multi-target potential of this compound chloride, particularly in the context of antiviral research. plos.orgscienceopen.com For instance, in silico studies have identified this compound chloride as a multi-targeting drug against SARS-CoV-2 proteins. plos.orgscienceopen.comnih.govplos.orgwilddata.cn
Future research will likely expand on these findings, employing a combination of computational and experimental approaches to identify the full spectrum of this compound's molecular targets. This could unveil novel therapeutic applications beyond its traditional use as an antiseptic. Network pharmacology and pathway analysis of genes related to these multi-targeting drugs can provide deeper insights into their mechanisms of action and help identify new targetable biological pathways. plos.orgscienceopen.comnih.gov
Table 1: Investigated Multi-Targeting Potential of this compound Chloride
| Research Area | Investigated Targets | Potential Application | Key Findings |
|---|
Integration of Advanced "Omics" Technologies for Comprehensive Mechanistic Insight
The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is set to revolutionize our understanding of this compound's mechanisms of action. frontiersin.orgnptel.ac.in These high-throughput methods allow for a global and systematic analysis of the molecular changes induced by this compound in microbial and mammalian cells. frontiersin.orgnih.gov
Future studies will likely utilize these technologies to:
Transcriptomics (RNA-seq): To identify genes that are up- or down-regulated in response to this compound exposure, providing clues about the cellular pathways affected.
Proteomics: To analyze changes in protein expression and post-translational modifications, offering direct insight into the functional responses of the cell. stanford.edu
Metabolomics: To measure changes in the cellular metabolome, revealing alterations in metabolic pathways and cellular energy status. stanford.edu
By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's cellular interactions, moving from a single-target to a systems-level understanding of its effects. uio.nocolumbia.edu This approach holds the potential to uncover novel mechanisms of action and identify biomarkers of efficacy and potential toxicity. nih.gov
Development of Mechanistic Diagnostic Tools Based on this compound Interactions
The specific interactions of this compound with cellular components could be leveraged to develop novel diagnostic tools. For instance, fluorescently-labeled this compound derivatives could be synthesized to visualize its localization within cells and tissues, providing a visual readout of its target engagement.
Furthermore, understanding how this compound alters the physical or chemical properties of microbial surfaces could form the basis for new diagnostic assays. For example, changes in membrane potential or permeability induced by this compound could be detected using specific probes, potentially allowing for the rapid identification of susceptible pathogens. The use of liquid biopsies, analyzing biomarkers in bodily fluids, is an emerging field where such diagnostic tools could be applied. mdpi.com
Conceptual Advancements in Understanding Quaternary Ammonium Compound Mechanisms
Research on this compound contributes to the broader understanding of how all QACs function. researchgate.net The prevailing model for QAC action involves the disruption of the cytoplasmic membrane, leading to leakage of cellular contents and cell death. ontosight.airesearchgate.net However, the precise molecular details of this process are still being elucidated. researchgate.net
Future research will likely focus on:
Differentiating the mechanisms against various microorganisms: Investigating why some bacteria, fungi, and viruses are more susceptible to QACs than others. nih.gov
Understanding the role of the counterion: Exploring how the anion associated with the quaternary ammonium cation influences its activity. mdpi.com
Investigating secondary mechanisms: Exploring actions beyond membrane disruption, such as the inhibition of protein synthesis. rsc.org
These conceptual advancements will be crucial for the rational design of new QACs with improved properties. mdpi.com
Opportunities for Drug Repurposing Driven by Mechanistic Understanding of this compound
A deeper mechanistic understanding of this compound could unlock significant opportunities for drug repurposing. sunyempire.eduepa.govoutbreak.infonih.govresearchgate.net By identifying its full range of molecular targets and affected cellular pathways, researchers may uncover new therapeutic indications for this established compound.
The polypharmacological nature of this compound makes it a particularly interesting candidate for repurposing. plos.orgscienceopen.comnih.govplos.org For example, its ability to interact with multiple viral proteins suggests potential applications in treating various viral infections. plos.orgscienceopen.com As our knowledge of its mechanisms of action grows, so too will the potential to apply this compound to new medical challenges.
Future Directions in Mechanistic Interpretability and Model-Guided Discovery in this compound Research
The field of mechanistic interpretability, which aims to reverse-engineer the functions of complex systems, offers a powerful framework for future this compound research. arxiv.orggithub.ioopenreview.netneelnanda.io By applying principles from this field, researchers can move beyond correlational studies to establish causal links between this compound's structure, its molecular interactions, and its ultimate biological effects.
Model-guided discovery will play a crucial role in this endeavor. Computational models, informed by experimental data from "omics" and other high-throughput techniques, can be used to simulate this compound's behavior and predict the effects of novel derivatizations. nih.gov This iterative cycle of computational prediction and experimental validation will accelerate the discovery of new this compound-based compounds with optimized properties for specific applications.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of bisdequalinium to ensure high purity, and what analytical techniques are critical for validation?
- Methodological Answer : Synthesis protocols should include step-by-step reaction conditions (solvents, catalysts, temperature) and purification methods (e.g., recrystallization, chromatography). Purity validation requires NMR, HPLC, and mass spectrometry, with comparisons to reference standards . For novel derivatives, elemental analysis and X-ray crystallography are recommended to confirm structural integrity .
Q. What experimental approaches are used to elucidate this compound's mechanism of action at the molecular level?
- Methodological Answer : Employ binding assays (e.g., fluorescence quenching, surface plasmon resonance) to identify target proteins or nucleic acids. Computational modeling (molecular docking, MD simulations) can predict interaction sites, while gene knockout/knockdown studies validate functional pathways .
Q. How should researchers design toxicity assessments for this compound in preclinical studies?
- Methodological Answer : Follow OECD guidelines for acute/chronic toxicity testing. Use in vitro models (e.g., hepatocyte cultures) for preliminary screening, followed by rodent studies with dose-response curves. Monitor biomarkers (ALT, AST) and histopathological changes, referencing ICD-10 codes (e.g., T49.6) for standardized reporting .
Q. What strategies ensure comprehensive literature reviews for this compound-related hypotheses?
- Methodological Answer : Use structured keyword searches (e.g., "this compound pharmacokinetics," "antimicrobial mechanisms") across PubMed, SciFinder, and patent databases. Critically evaluate sources for methodological rigor, prioritizing peer-reviewed studies over grey literature .
Advanced Research Questions
Q. How can contradictions in this compound’s efficacy data across studies be systematically resolved?
- Methodological Answer : Apply dialectical analysis to distinguish principal vs. secondary contradictions (e.g., biological variability vs. methodological flaws). Replicate experiments under standardized conditions, and use meta-analysis to quantify heterogeneity. Prioritize studies with transparent protocols and raw data availability .
Q. What criteria determine the selection of in vitro vs. in vivo models for this compound’s pharmacokinetic profiling?
- Methodological Answer : In vitro models (Caco-2 cells, microsomes) predict absorption/metabolism but require validation via in vivo rodent PK studies. Consider species-specific metabolic pathways and use PBPK modeling to extrapolate human doses. Include controls for protein binding and tissue distribution .
Q. How can researchers improve the statistical robustness of this compound’s dose-response data?
- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50/IC50 values. Apply ANOVA with post-hoc tests for multi-group comparisons, and report confidence intervals. Validate assumptions via residual analysis and power calculations .
Q. What advanced techniques characterize this compound’s interactions with lipid membranes or protein complexes?
- Methodological Answer : Deploy biophysical methods like cryo-EM for structural insights, isothermal titration calorimetry (ITC) for binding thermodynamics, and neutron reflectometry to study membrane insertion dynamics. Cross-validate with mutagenesis studies to identify critical residues .
Methodological Considerations
- Data Reproducibility : Document protocols in supplementary materials, including raw datasets and instrument calibration details .
- Ethical Compliance : For human cell line studies, obtain ethics approvals and adhere to FAIR data principles .
- Interdisciplinary Integration : Combine chemical data with bioinformatics (e.g., KEGG pathway mapping) to contextualize mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
